

physical and chemical properties of 2,2'-Dimethoxy-1,1'-binaphthalene

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Compound of Interest

Compound Name: **2,2'-Dimethoxy-1,1'-binaphthalene**

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An In-Depth Technical Guide to **2,2'-Dimethoxy-1,1'-binaphthalene**

Introduction: The Significance of Axially Chiral Binaphthyls

In the landscape of modern chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, the control of stereochemistry is paramount. Axially chiral biaryls represent a cornerstone of this field, providing a rigid and well-defined chiral environment to influence the stereochemical outcome of reactions.^[1] Among these, derivatives of 1,1'-binaphthalene have emerged as exceptionally versatile scaffolds. The development of ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its precursor 1,1'-bi-2-naphthol (BINOL) revolutionized asymmetric catalysis.^{[1][2]}

This guide focuses on a key derivative, **2,2'-Dimethoxy-1,1'-binaphthalene**. While structurally similar to its parent compound, BINOL, the methylation of the hydroxyl groups imparts distinct electronic and steric properties. These modifications fine-tune its behavior as a ligand and precursor, making it an indispensable tool for researchers, scientists, and drug development professionals. This document serves as a technical resource, grounded in field-proven insights, to elucidate the core properties, synthesis, and application of this important molecule.

Structural Features and Atropisomerism

The defining characteristic of **2,2'-Dimethoxy-1,1'-binaphthalene** is its axial chirality, a phenomenon known as atropisomerism. Rotation around the C1-C1' single bond connecting the two naphthalene rings is sterically hindered by the methoxy groups at the 2 and 2' positions. This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers: (R)- and (S)-**2,2'-Dimethoxy-1,1'-binaphthalene**.

The molecule possesses C_2 symmetry, meaning it has a twofold rotational axis that passes through the center of the C1-C1' bond. This symmetry is a critical feature that simplifies the chiral environment it creates in asymmetric catalysis, often leading to high levels of enantioselectivity.

Figure 1: Atropisomerism of **2,2'-Dimethoxy-1,1'-binaphthalene**.

Core Physical and Chemical Properties

The physicochemical properties of a compound are fundamental to its handling, application, and characterization. **2,2'-Dimethoxy-1,1'-binaphthalene** is typically a white to off-white crystalline solid.^{[3][4]} It is soluble in organic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane, but poorly soluble in water.^[5]

Data Summary

The following table summarizes the key physical properties for the racemic mixture and the individual enantiomers.

Property	(S)-Enantiomer	(R)-Enantiomer	Racemic Mixture
CAS Number	75640-87-8 ^{[3][6]}	35294-28-1 ^{[4][7]}	2960-93-2 ^{[8][9]}
Molecular Formula	$C_{22}H_{18}O_2$ ^{[3][10]}	$C_{22}H_{18}O_2$ ^{[4][10]}	$C_{22}H_{18}O_2$ ^{[8][10]}
Molecular Weight	314.38 g/mol ^[3]	314.38 g/mol ^[4]	314.38 g/mol ^{[8][10]}
Appearance	White to almost white powder/crystal ^[3]	White to off-white solid/powder ^[4]	White crystalline solid
Melting Point	227-231 °C ^[3]	227-231 °C ^{[4][7]}	227-231 °C
Optical Rotation	$[\alpha]_{D}^{20}$ -75.0 to -70.0 (c=1.2, THF) ^[3]	$[\alpha]_{D}^{20}$ +52° (c=1%, chloroform) ^[7]	Not Applicable

Reactivity and Chemical Profile

The primary utility of **2,2'-Dimethoxy-1,1'-binaphthalene** stems from its role as a chiral ligand and a precursor to more complex ligand systems.[1][3][4]

- **Ligand in Asymmetric Catalysis:** The methoxy groups are less sterically demanding and electronically different from the hydroxyl groups of BINOL. This modification can influence the catalytic activity and selectivity when used as a ligand in transition-metal-catalyzed reactions.[1] It is particularly valuable in facilitating enantioselective transformations such as hydrogenation, oxidation, and carbon-carbon bond formation.[3][4]
- **Precursor for Functionalized Ligands:** The binaphthyl backbone is robust, allowing for chemical modification at other positions on the naphthalene rings. This enables the synthesis of a diverse array of second-generation ligands with tailored properties. For example, derivatives have been created for use in asymmetric Heck reactions and Suzuki-Miyaura couplings.[2][11]

Experimental Protocols: Synthesis and Characterization

The synthesis of enantiomerically pure (R)- or (S)-**2,2'-Dimethoxy-1,1'-binaphthalene** is a critical process. The most direct and reliable method is the Williamson ether synthesis, starting from the corresponding enantiomer of 1,1'-Bi-2-naphthol (BINOL), which is commercially available.[1]

Protocol: Synthesis of (S)-**2,2'-Dimethoxy-1,1'-binaphthalene** from (S)-BINOL

This protocol is designed as a self-validating system, where the identity and purity of the final product are confirmed through standard analytical techniques.

Materials:

- (S)-1,1'-Bi-2-naphthol ((S)-BINOL)
- Anhydrous N,N-Dimethylformamide (DMF)

- Potassium Carbonate (K_2CO_3), anhydrous
- Methyl Iodide (CH_3I)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Step-by-Step Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-BINOL (1.0 eq) in anhydrous DMF.
- Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The K_2CO_3 acts as the base to deprotonate the hydroxyl groups of BINOL.
- Methylation: Cool the suspension to 0 °C using an ice bath. Add methyl iodide (2.5 eq) dropwise. Methyl iodide is the electrophile that methylates the resulting binaphthoxide.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the BINOL starting material and the appearance of a new, less polar spot corresponding to the product.
- Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.
- Extraction: Extract the aqueous layer three times with dichloromethane (DCM). The organic product will preferentially move into the DCM layer.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic impurities.

- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), then filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM/hexanes) to afford the pure product as a white crystalline solid.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The enantiomeric excess (e.e.) should be confirmed using chiral HPLC. The measured melting point and specific rotation should align with literature values.^[3]

Figure 2: Experimental workflow for the synthesis of **2,2'-Dimethoxy-1,1'-binaphthalene**.

Applications in Research and Drug Development

The utility of **2,2'-Dimethoxy-1,1'-binaphthalene** is most pronounced in asymmetric synthesis, where producing a single enantiomer of a chiral molecule is essential.

- Pharmaceutical Synthesis: The biological activity of a drug is often highly dependent on its chirality. This compound and its derivatives serve as crucial ligands for transition metals, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with high efficiency and selectivity.^[4]
- Advanced Materials: The rigid chiral scaffold is also being explored in the development of advanced materials, including chiral polymers and materials with unique optical properties.^[1] ^[3]
- Mechanistic Studies: It serves as a valuable tool in academic research for studying the mechanisms of chiral induction and catalysis, providing insights that drive the development of new and more effective catalysts.^[4]

Safety and Handling

As with any chemical reagent, proper handling of **2,2'-Dimethoxy-1,1'-binaphthalene** is essential to ensure laboratory safety.

- Hazard Identification: The primary hazard associated with this compound is that it can cause serious eye damage (GHS05 pictogram, H318 hazard statement).[7][12]
- Handling Precautions: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[13] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[13][14]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at room temperature.[3][4][14]

Conclusion

2,2'-Dimethoxy-1,1'-binaphthalene is more than just a derivative of BINOL; it is a refined tool for the discerning synthetic chemist. Its unique structural and electronic properties, born from the simple methylation of its parent compound, provide a distinct advantage in the precise art of asymmetric synthesis. By understanding its fundamental properties, mastering its synthesis, and appreciating its applications, researchers can effectively leverage this molecule to construct the complex chiral architectures required for next-generation pharmaceuticals and materials.

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